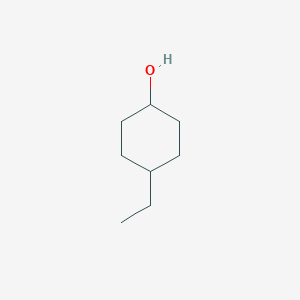

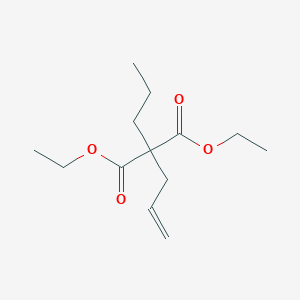

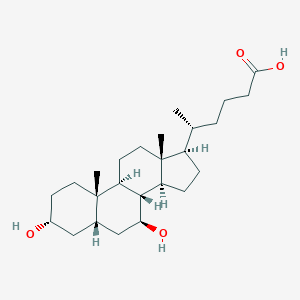

Diethyl (prop-2-en-1-yl)(propyl)propanedioate

Overview

Description

Synthesis Analysis

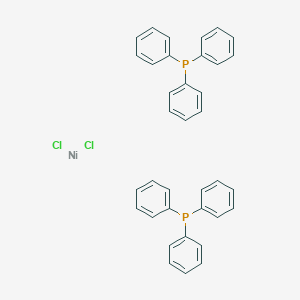

The synthesis of "Diethyl (prop-2-en-1-yl)(propyl)propanedioate" involves several chemical pathways, including condensation reactions and complexation with metal ions. One study details the electrochemical characterization of a similar compound, emphasizing its complexation behavior towards lanthanide metal ions like Sm3+, Eu3+, Yb3+, and Tb3+, as studied through electrochemistry and UV-Vis spectroscopy (Amarandei et al., 2014). Another approach involves condensing dibenzylamine with 2-arylidene-malonic acid diethyl esters, illustrating the methods of obtaining functionalized ligands for potential coordination chemistry (Meskini et al., 2010).

Molecular Structure Analysis

The molecular structure of "Diethyl (prop-2-en-1-yl)(propyl)propanedioate" and related compounds have been elucidated through various analytical techniques, including X-ray diffraction. These studies reveal the compound's ability to coordinate metal atoms, showcasing two potential coordination pockets. Such structural features are crucial for understanding the compound's reactivity and interaction with other molecules (Meskini et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving "Diethyl (prop-2-en-1-yl)(propyl)propanedioate" include radical addition and Diels-Alder reactions. For example, the radical addition of diethyl (2-phenylseleno)propanedioate to olefins demonstrates the compound's reactivity in forming new C-C bonds, facilitating the synthesis of complex organic molecules (Byers & Lane, 1990). Similarly, the Diels-Alder reaction with cyclopentadiene yields diastereomers with high selectivity, further illustrating the compound's versatile chemical behavior (Toscano et al., 2001).

Physical Properties Analysis

The physical properties of "Diethyl (prop-2-en-1-yl)(propyl)propanedioate" include its density and molar volumes when mixed with various alcohols. Studies measuring these properties across different temperatures provide insights into the compound's solubility and interaction with solvents, crucial for its application in synthesis and material science (Wang & Yan, 2010).

Chemical Properties Analysis

The compound's chemical properties are characterized by its reactivity in synthesis reactions, including its role as an intermediate in the synthesis of other complex molecules. For instance, the synthesis of diethyl 2-(3-Methoxypropyl) succinate from 1,3-propanediol demonstrates the compound's utility in producing esters with potential applications in various chemical industries (Wen-hao, 2009).

Scientific Research Applications

Electrochemical Characterization and Complexation with Lanthanide Cations

Diethyl (prop-2-en-1-yl)(propyl)propanedioate has been studied for its electrochemical properties and its ability to form complexes with lanthanide metal ions. The research conducted by Amarandei et al. (2014) focused on the electrochemical characterization through cyclic voltammetry and differential pulse voltammetry. It was found that the compound undergoes specific redox processes, which were analyzed in the context of its complexation behavior towards lanthanide metal ions such as Sm3+, Eu3+, Yb3+, and Tb3+. This study was significant for understanding the electrochemical behavior and potential applications of this compound in materials science and coordination chemistry Amarandei et al., 2014.

Radical Addition to Olefins

Another aspect of research on Diethyl (prop-2-en-1-yl)(propyl)propanedioate involves its use in organic synthesis, specifically in the radical addition to olefins. The study by Byers and Lane (1990) demonstrated that the diethyl malonyl radical, generated via the photolysis of Diethyl (2-phenylseleno)propanedioate, adds to olefins. This process, propagated by phenyl selenide transfer, leads to products arising from the formal addition of the compound. This research provides insights into the synthetic utility of this compound in organic chemistry, offering a method for forming carbon-carbon bonds through radical processes Byers & Lane, 1990.

Synthesis and Molecular Docking Studies

The compound has also been explored in the context of medicinal chemistry. Saravanan et al. (2013) synthesized an indole-based compound starting from Diethyl 2-{[3-(2,4,6-trimethylbenzyl)-1-phenylsulfonyl-1H-indol-2-yl]methylidene}propanedioate and studied its antihypertensive activity using renin, a protein that plays a major role in high blood pressure. Molecular docking studies were performed to show the synthesized compound's renin inhibitory activity, offering promising results for its potential as a target for hypertension treatment Saravanan, Upgade, & Manivannan, 2013.

Thermally In-Stable Reaction Mixture Safety Evaluation

Safety and kinetic aspects of reactions involving Diethyl (prop-2-en-1-yl)(propyl)propanedioate have been assessed, especially in the context of its reaction with Fuming Nitric acid. Veedhi et al. (2016) reported on hazard evaluation studies for a laboratory-scale reaction forming diethyl 2-nitropropanedioate. Their findings emphasize the importance of controlled addition and temperature management to prevent thermal runaway situations, crucial for process safety in chemical manufacturing Veedhi et al., 2016.

properties

IUPAC Name |

diethyl 2-prop-2-enyl-2-propylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O4/c1-5-9-13(10-6-2,11(14)16-7-3)12(15)17-8-4/h5H,1,6-10H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KELSEWGOVCFKMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC=C)(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80514998 | |

| Record name | Diethyl (prop-2-en-1-yl)(propyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl (prop-2-en-1-yl)(propyl)propanedioate | |

CAS RN |

59726-38-4 | |

| Record name | Diethyl (prop-2-en-1-yl)(propyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one](/img/structure/B27824.png)

![2-[5-(methylsulfamoylmethyl)-1H-indol-3-yl]acetic Acid](/img/structure/B27825.png)

![Ethanone, 1-[3,4-dihydro-5-(1-methylethyl)-2H-pyrrol-3-yl]-(9CI)](/img/structure/B27844.png)

![5-(5-Chlorosulfonyl-2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B27854.png)

![5-(2-Ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B27856.png)